8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Description
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-5(3)8-2-9-11/h1-2H |
InChI Key |
GRVXIQGPLCPPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2N=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with Halogenated Pyridazines
A foundational approach involves the cyclization of halogenated pyridazine precursors with hydrazine derivatives. For instance, 6-chloropyridazine-3-carboxylic acid hydrazide serves as a key intermediate. Treatment with bromine in acetic acid under reflux conditions facilitates simultaneous bromination and cyclization to yield the triazolopyridazine core.
Reaction Conditions:
This method prioritizes regioselectivity, with the bromine atom preferentially occupying the 8-position due to electronic effects from the adjacent chlorine substituent. Nuclear magnetic resonance (NMR) studies confirm the absence of positional isomers, underscoring the reaction’s reliability.
Cross-Dehydrogenative Coupling (CDC) Strategies
Recent advances employ cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. While originally developed for pyrazolo[1,5-a]pyridines, this method adapts well to triazolopyridazine systems.
Optimized Protocol:
- Catalyst: Acetic acid (6 equivalents)
- Oxidant: Molecular oxygen (1 atm)
- Solvent: Ethanol
- Temperature: 130°C
- Reaction Time: 18 hours
Under these conditions, the enol form of β-dicarbonyl compounds undergoes nucleophilic addition to N-amino-2-iminopyridines, followed by oxidative dehydrogenation and cyclization (Figure 1).
Mechanistic Pathway:
- Nucleophilic Addition: Enol attack on the iminopyridine electrophile.
- Oxidative Dehydrogenation: Oxygen-mediated removal of hydrogen atoms.
- Cyclization: Intramolecular attack to form the triazole ring.
This method achieves yields up to 90% for analogous triazolopyridine systems, suggesting scalability for triazolopyridazines.
Halogen Exchange Reactions
Late-stage functionalization via halogen exchange offers a route to introduce bromine at the 8-position. Starting from 6,8-dichloro-triazolo[1,5-b]pyridazine, treatment with hydrobromic acid (HBr) in the presence of a copper(I) catalyst facilitates bromide substitution.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | CuBr (10 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 82% |
This method circumvents the need for handling elemental bromine, enhancing safety profiles. However, regiochemical control remains challenging if multiple halogenation sites exist.
Oxidative Cyclization Using Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as iodobenzene diacetate (IBD), enable oxidative cyclization of hydrazine-pyridazine conjugates. A representative procedure involves:
- Hydrazide Formation: 6-Chloropyridazine-3-carboxylic acid reacts with hydrazine hydrate.
- Oxidative Cyclization: IBD (1.5 equivalents) in dichloromethane at 25°C for 6 hours.
Advantages:
Mechanistic studies propose iodonium ion intermediates that facilitate intramolecular C–N bond formation.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Safety Considerations |
|---|---|---|---|
| Cyclization with Br₂ | 68–74 | Moderate | Bromine handling required |
| CDC with O₂ | 80–90* | High | High-pressure O₂ |
| Halogen Exchange | 82 | High | CuBr catalyst disposal |
| Oxidative Cyclization | 76 | Moderate | Hypervalent iodine cost |
*Reported for analogous systems.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazolopyridazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridazine, while oxidation can lead to the formation of a triazolopyridazine oxide .
Scientific Research Applications
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a tool compound in biological studies to understand the mechanisms of action of related compounds and to identify new therapeutic targets.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Synthesis : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the substitution of bromine in 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives with cyanide groups under microwave-assisted conditions .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazolo-pyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Position and Activity :
- Chlorine at position 6 (C6) is critical for cytostatic activity in tetrazolo-pyridazines, as seen in . However, triazolo-pyridazines require dual substitution (e.g., Cl at C6 and Br at C8) for optimal enzyme inhibition .
- Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, as observed in 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine .
Core Heterocycle Differences :
- Pyridazine (two nitrogen atoms) vs. pyridine (one nitrogen) cores influence electronic properties and binding affinity. For example, triazolo[1,5-a]pyridines (e.g., 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine) are more commonly used in kinase inhibitors, whereas pyridazine derivatives target PDEs .
Pharmacological Activity
- Cytostatic Activity: Tetrazolo-pyridazines with Cl at C6 and sulfonamide groups at C8 (e.g., 6-Chloro-8-(dimethylaminosulfonylmethyl)-tetrazolo[1,5-b]pyridazine) exhibit ED₅₀ values comparable to cytosine arabinoside (0.009×10⁻⁴ M vs. 0.03–0.04×10⁻⁴ M) .
- Enzyme Inhibition : The target compound’s bromine and chlorine substituents enhance its role as a PDE10 inhibitor, likely due to improved halogen bonding with active-site residues .
Notes on Discrepancies and Limitations
Nomenclature Variability: Some evidence refers to triazolo[1,5-a]pyridine (e.g., ) instead of pyridazine, highlighting the need for careful structural validation.
Limited Pharmacological Data: Direct activity data for the target compound are sparse, necessitating extrapolation from structurally related analogs.
Biological Activity
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 233.46 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a triazole ring fused with a pyridazine structure, which is significant for its reactivity and biological properties. The presence of bromine and chlorine substituents enhances its chemical reactivity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine exhibits promising biological activities, particularly in the realm of cancer therapy. Various studies have demonstrated its potential as an anticancer agent through different mechanisms:
- Cytotoxicity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Mechanisms of Action : Its anticancer activity may involve the inhibition of specific kinases and interference with cellular pathways essential for tumor growth.
Anticancer Activity
A study evaluated the cytotoxic effects of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine on several cancer cell lines using the MTT assay. The results indicated significant growth inhibition across different concentrations:
| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) |
|---|---|---|
| HeLa | 9.22 | 16.33 |
| MCF-7 | 14.31 | 21.64 |
| NCI-H460 | 7.01 | 30.38 |
These findings suggest that the compound has a strong inhibitory effect on cell viability in a dose-dependent manner .
Mechanistic Studies
Further investigations into the mechanisms revealed that 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine may act by inhibiting key enzymes involved in cancer progression:
- Aurora Kinase Inhibition : The compound demonstrated significant inhibition of Aurora A/B kinases with IC50 values indicating potent activity.
- Microtubule Disassembly : It was found to bind to tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine | Lacks chlorine but retains bromine | Moderate anticancer activity |
| 5-Bromo-[1,2,4]triazolo[1,5-b]pyridazine | Similar halogenated structure | Significant cytotoxicity |
| 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine | Different ring fusion | Limited anticancer properties |
The unique combination of halogen substituents in 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine may contribute to its enhanced biological activity compared to its analogs.
Q & A
Q. What are the common synthetic routes for 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, and how do reaction conditions affect yield and purity?
The synthesis typically involves condensation reactions between halogenated pyridazine precursors and triazole derivatives. For example, a condensation reaction of 3-chloropyridazine with 1,2,4-triazole under reflux in polar aprotic solvents (e.g., DMF) yields triazolopyridazine scaffolds . Reaction optimization includes:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
- Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonation and cyclization .
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization ensures >95% purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
Q. What are the initial steps for evaluating the biological activity of this compound, and how are assays designed?
Primary assays focus on antimicrobial or anticancer activity :
- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Control Experiments : Include reference drugs (e.g., ciprofloxacin) and solvent blanks to validate results .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize by-products, and what role do computational methods play?
Reaction Optimization Strategies :
- Solvent Screening : Replace DMF with less toxic alternatives (e.g., acetonitrile) to reduce side reactions .
- Flow Chemistry : Continuous flow systems enhance mixing and temperature control, improving yield by 15–20% .
Computational Design : - Quantum mechanical calculations (DFT) predict transition states and guide catalyst selection .
- Machine learning models analyze reaction databases to predict optimal conditions (e.g., 8 h reaction time for 76% yield) .
Q. What strategies resolve contradictions in biological activity data across studies?
Common issues include assay variability and compound stability :
Q. How do tandem reactions improve the synthesis of derivatives compared to traditional methods?
Tandem reactions combine multiple steps (e.g., cyclization and functionalization) in one pot:
Q. How are discrepancies in spectroscopic data addressed during characterization of novel derivatives?
- Multi-Technique Validation : Combine NMR, IR, and HRMS to resolve ambiguous peaks (e.g., distinguishing N-H from Br signals) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm triazole ring connectivity .
- Reference Standards : Compare with structurally validated analogs (e.g., 7-bromo-triazolopyridines) .
Q. What safety protocols are essential for handling this compound, particularly regarding waste disposal?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
